molecular formula C17H14N4O4 B2435529 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-51-3

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No. B2435529
CAS RN: 899952-51-3
M. Wt: 338.323
InChI Key: ZWQYATSWIIEHJD-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial in medicinal chemistry due to their diverse pharmacological properties. Research into the transformation of certain precursors, including derivatives similar to the specified urea compound, has led to the synthesis of various heterocycles. For instance, studies have shown how reactions under specific conditions can yield compounds like 5-acetyluracils and triazine diones, which are significant in developing therapeutic agents (Harjit Singh, P. Aggarwal, & Subodh Kumar, 1992; F. Fülöp, G. Bernáth, & P. Sohár, 1985). These transformations highlight the chemical versatility and potential utility of the urea derivative in synthesizing novel heterocyclic structures.

Chemical Reactions and Methodologies

The study of the chemical behavior of urea derivatives under different reaction conditions provides insights into synthetic methodologies for novel compounds. For example, the base-catalyzed Lossen rearrangement has been applied to N-(arylsulfonyloxy)phthalimides, leading to the formation of N,N′-diaryl ureas and amine salts, showcasing a pathway for generating compounds with potential biological activity (A. Fahmy, N. Aly, A. Nada, & N. Aly, 1977). Such methodologies expand the toolkit for chemists to synthesize urea-based compounds with specific functional groups and properties.

Pharmacological Activity Exploration

The exploration of urea derivatives for their pharmacological activities is a significant area of research. Studies have synthesized and evaluated novel urea and thiourea derivatives for activities such as antimicrobial, antifilarial, and carbonic anhydrase inhibition (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, & Karunakar rao Kudle, 2017; S. Ram, M. Skinner, D. Kalvin, D. S. Wise, L. Townsend, J. Mccall, D. Worth, D. Ortwine, & L. M. Werbel, 1984). These investigations provide a foundation for further development of urea-based compounds as potential therapeutic agents, leveraging their chemical structure for targeted biological activity.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-16-12-4-2-1-3-11(12)13(20-21-16)8-18-17(23)19-10-5-6-14-15(7-10)25-9-24-14/h1-7H,8-9H2,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYATSWIIEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

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